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Compound of Interest |

Compound Name: 2,4-Dimethyloxazole
CAS No.: 7208-05-1
Cat. No.: B1585046
- 7

CAS: 7208-05-1 | Formula:
| MW: 97.12 g/mol [1]

Executive Summary & Pharmacological Context

2,4-Dimethyloxazole is a structural motif frequently encountered in bio-active natural products
(e.g., virginiamycin) and synthetic pharmaceuticals. In drug discovery, it serves as a robust
bioisostere for amide bonds and a scaffold for kinase inhibitors.

Precise spectral characterization is essential because the oxazole ring is prone to
regioisomeric ambiguity (specifically distinguishing the 2,4-isomer from the 2,5-isomer). This
guide provides the definitive spectral fingerprints (NMR, MS, IR) required to validate regio-
integrity during synthesis.

Physical Properties for Sample Handling
o State: Colorless to pale yellow liquid.
» Boiling Point: 108 °C (Atmospheric pressure).[2]

 Volatility Warning: When removing solvents (e.g., DCM or Ethyl Acetate) via rotary
evaporation, care must be taken not to lose the target compound due to its relatively low
boiling point and high vapor pressure.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1585046?utm_src=pdf-interest
https://foodb.ca/compounds/FDB010955
https://www.benchchem.com/product/b1585046?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dimethyloxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Solubility: Miscible in

, and Methanol.

Nuclear Magnetic Resonance (NMR) Profiling[3]
Experimental Protocol: 1H NMR

Objective: Distinguish the two methyl environments and confirm the C5-proton.
e Solvent:
(Chloroform-d) is preferred to prevent solvent peak overlap with the methyl signals.
e Concentration: ~10 mg in 0.6 mL solvent.
o Reference: TMS (0.00 ppm) or residual
(7.26 ppm).

Data Interpretation & Assignment

The 1H NMR spectrum exhibits three distinct signals. The key to structural confirmation is the
chemical shift difference between the C2-Methyl and C4-Methyl groups.
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Shift (
Position Multiplicity Integration
» Ppm)

Assignment
Logic

Diagnostic: The
C5 proton is
aromatic.[1] It
appears as a
H-5 7.15-7.25 Singlet (or fineq) 1H singlet but often
shows fine long-

range coupling (

) to the C4-
Methyl group.[1]

Deshielded:
Located between
Oxygen and
Nitrogen.[1] The
combined

Me-2 2.35-2.45 Singlet 3H inductive effect
of two
heteroatoms
shifts this signal
downfield relative
to Me-4.

Shielded:
Adjacent only to
Nitrogen and the
double bond.[1] It
is more shielded
than Me-2.

Me-4 2.05-2.15 Singlet (fine d) 3H

Carbon-13 ( C) NMR

Objective: Confirm the carbon backbone and lack of symmetry.
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Shift (
Carbon Type Interpretation
» PpmM)
Most deshielded
Quaternary ( carbon due to
C-2 ~160.0
) bond and adjacency
to Oxygen.
Methine ( Aromatic CH, adjacent
C-5 ~135-138
) to Oxygen.
Quaternary (
C-4 ~133-135 Internal ring carbon.[1]
)
Methyl ( Correlates to the 2.40
Me-2 ~13.5 ]
) ppm proton signal.[1]
Methyl ( Correlates to the 2.10
Me-4 ~11.0 _
) ppm proton signal.[1]

NMR Analytical Workflow

The following diagram illustrates the decision logic for validating the sample using NMR.

CONFIRMED:
2,4-Dimethyloxazole
Check Methyl Region
(2.0 - 2.5 ppm)

Check 7.07.3 ppm }—»

REJECT:
p = Check for 2,5-isomer
or ring opening

- Dissolve in CDCI3 Acquire 1H NMR
Clde/hurited Samas (Avoid DMSO if possible) (16 scans) >

Click to download full resolution via product page

Figure 1: NMR decision matrix for structural validation. Note the critical check for the aromatic
H-5 proton.
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Mass Spectrometry (MS) & Fragmentation

Objective: Confirm Molecular Weight (MW) and analyze fragmentation pattern.

o Method: Electron lonization (El), 70 eV.
e Molecular lon (

): m/z 97.

Fragmentation Analysis

Oxazoles undergo characteristic fragmentation involving ring cleavage. For 2,4-

dimethyloxazole, the primary pathways involve the loss of nitrile or carbonyl fragments.

miz Peak Intensity Assignment Mechanism
_ Molecular lon (Stable
97 High o
aromatic ring).[1]
Loss of Carbon
68/69 Medium or Monoxide (common in
oxazoles).[1]
) Retro-Diels-Alder type
56 Medium o
loss of acetonitrile.
Acetyl fragment or
protonated acetonitrile
(Snippet 1.5 confirms
42 Base Peak or

this is often the
base/second highest
peak).[1]

Fragmentation Pathway Diagram
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Fragment m/z 69

Molecular lon (M+)

m/z 97

ZCO (28)

Fragment m/z 42

[M - COJ+ (Base Peak)

Ring Cleavage

Acetyl/Nitrile species

- CH3CN (41)

Fragment m/z 56
[M - MeCNJ+

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathways for 2,4-dimethyloxazole under Electron

lonization.

Infrared (IR) Spectroscopy

Objective: Identification of functional groups (C=N, C-O-C).

o Sampling: Neat liquid film (NaCl plates) or ATR.

Wavenumber (

Intensity Assignment

)

C-H Stretch (
3100 - 3050 Weak

, Aromatic H-5).[1]

C-H Stretch (
2980 - 2920 Medium

, Methyl groups).[1]

C=N Stretch (Characteristic of
1590 - 1560 Strong )

oxazole ring).[1]

C-0 Stretch (Ring breathing
1260 - 1200 Strong

mode).[1]
1100 - 1050 Medium C-O-C Asymmetric stretch.[1]
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Summary of Validated Spectral Data

The following table consolidates the "Gold Standard” data for 2,4-Dimethyloxazole.

Method Parameter Validated Value / Range
1H NMR Solvent
7.20 (s, 1H), 2.40 (s, 3H), 2.10
(ppm) (s, 3H)
160.0 (C2), 136.0 (C5), 134.0
13C NMR
(ppm) (C4), 13.5 (Me), 11.0 (Me)
MS (EI) Parent lon m/z 97
m/z 42 (or 43 depending on
Base Peak ]
tuning)
1580
IR Key Bands (C=N), 1250
(C-0)
References

e National Institute of Standards and Technology (NIST).Oxazole, 2,4-dimethyl- Mass
Spectrum (Electron lonization).[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]
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» National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Showing Compound 2,4-Dimethyloxazole (FDB010955) - FooDB [foodb.ca]

2. 2,4-Dimethyloxazole | C5H7NO | CID 138961 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Oxazole, 2,4-dimethyl- [webbook.nist.gov]

 To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 2,4-
Dimethyloxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585046#spectral-data-for-2-4-dimethyloxazole-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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